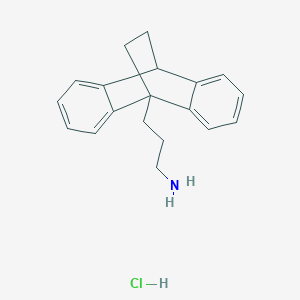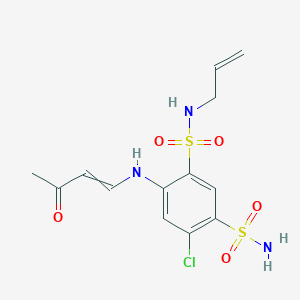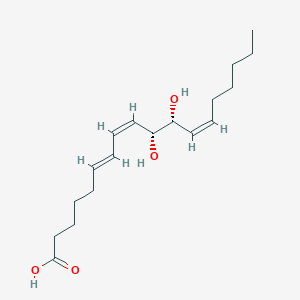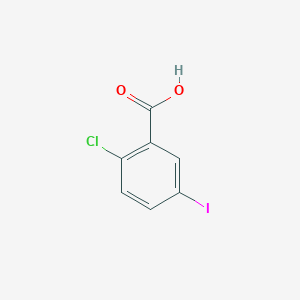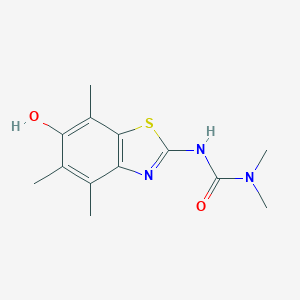
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, also known as MTS-Pho, is a phospholipid derivative that has been widely used in scientific research as a tool for studying membrane protein structure, function, and dynamics. This compound is a zwitterionic lipid that contains a positively charged thiazolium group and a negatively charged phosphate group, which provides it with unique properties that make it an ideal probe for studying membrane proteins.
作用機序
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate works by binding to the hydrophobic regions of the membrane protein, which allows it to insert into the membrane and interact with the protein. This interaction can induce conformational changes in the protein, which can be detected using a variety of techniques, including fluorescence spectroscopy, NMR spectroscopy, and X-ray crystallography.
生化学的および生理学的効果
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been shown to have a number of biochemical and physiological effects on membrane proteins. It can alter the activity of ion channels and transporters, as well as the binding of ligands to receptors. 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate can also affect the stability and folding of membrane proteins, as well as their interactions with other proteins and lipids.
実験室実験の利点と制限
One of the main advantages of using 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate in lab experiments is its ability to selectively label membrane proteins. It can also be used to study the dynamics of membrane proteins, as well as their interactions with other proteins and lipids. However, one of the main limitations of using 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of future directions for research on 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate. One area of research is the development of new synthetic methods for producing 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, which could improve its solubility and make it easier to work with in experimental conditions. Another area of research is the development of new applications for 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate, such as its use in drug discovery or in the study of membrane protein dynamics in vivo. Finally, there is a need for further research on the biochemical and physiological effects of 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate on membrane proteins, as well as its potential use in clinical applications.
合成法
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of a thiazolium salt with a phospholipid, while enzymatic synthesis involves the use of phospholipase D to catalyze the reaction between a thiazolium salt and a phosphatidylcholine.
科学的研究の応用
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been used extensively in scientific research as a tool for studying membrane protein structure, function, and dynamics. It has been used to study a wide range of membrane proteins, including ion channels, transporters, and receptors. 2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate has been used to study the interaction of membrane proteins with lipids, as well as their interactions with other proteins and ligands.
特性
CAS番号 |
114177-02-5 |
|---|---|
製品名 |
2-Methoxy-3-(octadecyloxy)propyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate |
分子式 |
C27H52NO6PS |
分子量 |
549.7 g/mol |
IUPAC名 |
(2-methoxy-3-octadecoxypropyl) 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate |
InChI |
InChI=1S/C27H52NO6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-24-27(31-2)25-34-35(29,30)33-22-19-28-20-23-36-26-28/h20,23,26-27H,3-19,21-22,24-25H2,1-2H3 |
InChIキー |
AHJGHSUICRIMHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC |
同義語 |
SRI 63-154 SRI 63154 SRI-63-154 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



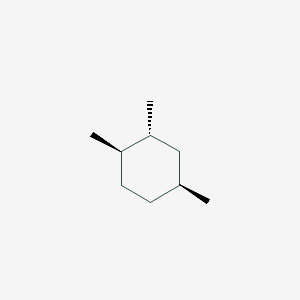
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
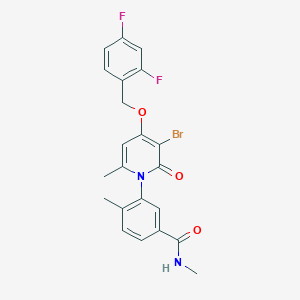
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

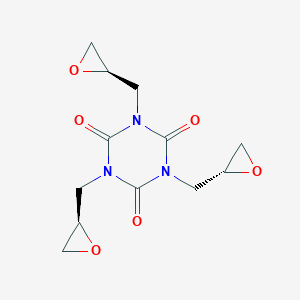
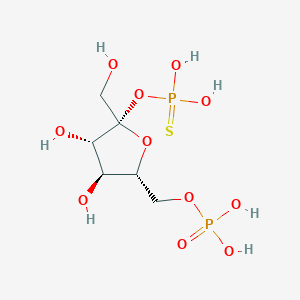
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
